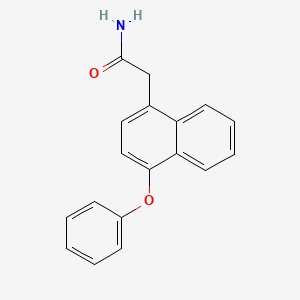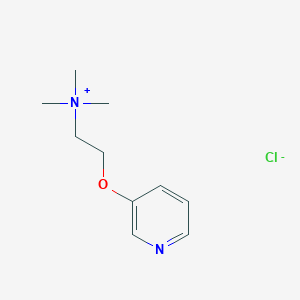![molecular formula C12H10F3NO3 B12577870 L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- CAS No. 291763-97-8](/img/structure/B12577870.png)
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 5-oxo-3-[4-(trifluorométhyl)phényl]-, (3R)- est un composé chimique appartenant à la classe des dérivés de la proline. Il présente un groupe trifluorométhyle lié à un cycle phényle, qui est lui-même lié à la structure de la proline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante est la trifluorométhylation radicalaire, qui implique l'utilisation d'intermédiaires radicalaires pour introduire le groupe trifluorométhyle . Ce processus peut être effectué dans diverses conditions, nécessitant souvent des catalyseurs et des réactifs spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle qui optimisent le rendement et la pureté. Ces méthodes utilisent souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
L-Proline, 5-oxo-3-[4-(trifluorométhyl)phényl]-, (3R)- peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.
Substitution: Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les conditions de ces réactions peuvent varier considérablement en fonction du résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxo, tandis que les réactions de substitution peuvent produire une variété de dérivés de proline fonctionnalisés.
Applications de recherche scientifique
L-Proline, 5-oxo-3-[4-(trifluorométhyl)phényl]-, (3R)- a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie: Le composé peut être utilisé dans des études relatives aux interactions enzymatiques et au repliement des protéines.
Mécanisme d'action
Le mécanisme par lequel L-Proline, 5-oxo-3-[4-(trifluorométhyl)phényl]-, (3R)- exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut améliorer l'affinité de liaison du composé à certaines protéines et enzymes, influençant ainsi leur activité. Les voies impliquées peuvent inclure la modulation de l'activité enzymatique, l'altération des interactions protéine-protéine et les modifications des voies de signalisation cellulaire.
Applications De Recherche Scientifique
L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein folding.
Mécanisme D'action
The mechanism by which L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)- exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, influencing their activity. The pathways involved may include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
L-Proline: Le composé parent sans le groupe trifluorométhyle.
4-Fluoroproline: Un dérivé avec un atome de fluor à la place du groupe trifluorométhyle.
5-Oxo-L-Proline: Un composé similaire dépourvu des groupes phényle et trifluorométhyle.
Unicité
L-Proline, 5-oxo-3-[4-(trifluorométhyl)phényl]-, (3R)- est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés chimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique. Ces propriétés le rendent particulièrement précieux dans les applications pharmaceutiques et agrochimiques, où de telles caractéristiques peuvent améliorer l'efficacité et la sécurité des produits finaux .
Propriétés
Numéro CAS |
291763-97-8 |
|---|---|
Formule moléculaire |
C12H10F3NO3 |
Poids moléculaire |
273.21 g/mol |
Nom IUPAC |
(2S,3R)-5-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)7-3-1-6(2-4-7)8-5-9(17)16-10(8)11(18)19/h1-4,8,10H,5H2,(H,16,17)(H,18,19)/t8-,10+/m1/s1 |
Clé InChI |
PGVPEVFNYCOEBE-SCZZXKLOSA-N |
SMILES isomérique |
C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)



